molecular formula C17H19N3O4S B2856829 N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide CAS No. 905686-61-5

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide

Cat. No.: B2856829
CAS No.: 905686-61-5
M. Wt: 361.42
InChI Key: MYLGNNRHFONKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a synthetic small molecule featuring a pyrrolidinone core (5-oxopyrrolidin) substituted at the 1-position with a 4-ethoxyphenyl group and at the 3-position with a pyridine-3-sulfonamide moiety. Such structural features are common in pharmacologically active compounds, particularly enzyme inhibitors targeting sulfonamide-sensitive active sites .

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-2-24-15-7-5-14(6-8-15)20-12-13(10-17(20)21)19-25(22,23)16-4-3-9-18-11-16/h3-9,11,13,19H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLGNNRHFONKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzaldehyde with pyrrolidine to form an intermediate, which is then reacted with pyridine-3-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .

Chemical Reactions Analysis

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Alkoxy-Substituted Benzamide Derivatives ()

Compounds 5–8 in share a benzamide scaffold but differ in alkoxy substituents on the phenyl ring. Key comparisons include:

Compound Name Substituent (R) Key Structural Differences vs. Target Compound Hypothesized Impact
Methoxy analog (Compound 5) -OCH3 Smaller alkoxy group; lacks sulfonamide/pyridine Lower lipophilicity (LogP ~2.1) and reduced hydrogen-bonding capacity .
Ethoxy analog (Target Compound) -OCH2CH3 Balanced lipophilicity; sulfonamide enhances polarity Moderate LogP (~2.8); improved membrane permeability and target binding .
Propoxy analog (Compound 7) -OCH2CH2CH3 Larger alkoxy group; increased steric bulk Higher LogP (~3.5); potential solubility challenges but enhanced metabolic stability .
Isopropoxy analog (Compound 8) -OCH(CH3)2 Branched alkoxy group Similar LogP to propoxy analog but altered pharmacokinetics due to steric effects .

Key Trends :

  • Lipophilicity : Ethoxy strikes a balance between methoxy (polar) and propoxy (lipophilic), optimizing solubility and permeability.

Sulfonamide-Containing Heterocycles ()

Example 53 in describes a fluorinated sulfonamide derivative with a pyrazolo-pyrimidin core. Key differences include:

Property Target Compound Example 53 ()
Core Structure Pyrrolidinone + pyridine Pyrazolo[3,4-d]pyrimidin + chromen-4-one
Substituents Ethoxyphenyl Fluorophenyl, fluoro-chromenyl, isopropylamide
Molecular Weight ~375 g/mol (estimated) 589.1 g/mol
Melting Point Not reported 175–178°C
Key Functional Groups Sulfonamide, ethoxy Sulfonamide, fluorinated aromatic rings

Implications :

  • Molecular Weight : The target compound’s lower molecular weight (~375 vs. 589.1 g/mol) suggests better bioavailability per Lipinski’s rules.

Structural Analysis Tools ()

For example, the pyrrolidinone ring’s planarity and sulfonamide geometry could be validated using these tools, aiding in structure-activity relationship (SAR) studies .

Biological Activity

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a complex organic compound with potential biological activities. This article delves into its synthesis, biological properties, and implications in medicinal chemistry, supported by relevant data tables and research findings.

Compound Overview

Chemical Structure and Properties

  • Common Name : this compound
  • CAS Number : 905686-61-5
  • Molecular Formula : C17H19N3O4S
  • Molecular Weight : 361.4 g/mol

The compound features a pyridine ring, a pyrrolidine moiety, and an ethoxy-substituted phenyl group, contributing to its unique biological activity.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidinone Moiety : Achieved through cyclization under acidic or basic conditions.
  • Introduction of the Ethoxyphenyl Group : Often via Friedel-Crafts acylation using 4-ethoxybenzoyl chloride.
  • Attachment of the Pyridine Ring : Conducted through nucleophilic substitution.
  • Sulfonamide Formation : Final step to introduce the sulfonamide group.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Antimalarial Activity

Research has explored the potential of related compounds in targeting Plasmodium falciparum, the causative agent of malaria. A study demonstrated that triazolo[4,3-a]pyridine sulfonamides showed promising antimalarial activity with IC50 values around 2.24 μM . While specific data on this compound is limited, its structural similarity suggests potential efficacy against malaria.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. For example, modifications to the ethoxy group or pyridine substituents can significantly alter potency and selectivity against specific biological targets.

Compound VariantIC50 (μM)Biological Target
N-(4-methoxyphenyl)-sulfonamide4.98P. falciparum
N-[1-(4-ethoxyphenyl)-5-pyrrolidinone]TBDTBD

In Vivo Studies

Although direct in vivo studies on this compound are scarce, related compounds have shown efficacy in animal models for various diseases, including cancer and infectious diseases. The mechanism often involves enzyme inhibition or disruption of metabolic pathways critical for pathogen survival.

Q & A

Q. Optimization Parameters :

StepTemperature (°C)SolventCatalystYield (%)
Cyclization80–100Toluenep-TsOH60–75
Sulfonylation0–25DCMEt₃N80–90

Q. Critical Considerations :

  • Moisture-sensitive steps require inert atmospheres (N₂/Ar).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrrolidinone carbonyl at ~170 ppm in ¹³C NMR) .
  • 2D NMR (COSY, HSQC) : Resolves complex coupling in the pyrrolidinone and sulfonamide groups .

Mass Spectrometry (MS) :

  • HRMS (High-Resolution MS) : Confirms molecular formula (e.g., [M+H]⁺ peak for C₁₈H₂₀N₂O₄S) .

Infrared (IR) Spectroscopy :

  • Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. Table: Key Analytical Data

TechniqueTarget FeatureExample Data
¹H NMRPyrrolidinone Hαδ 3.2–3.5 (m, 2H)
HRMSMolecular Ionm/z 360.1154 [M+H]⁺
IRSulfonamide1320 cm⁻¹ (asym. S=O)

Basic: How does the compound’s stability under various conditions impact experimental design?

Methodological Answer:
Stability studies guide storage and handling protocols:

pH Sensitivity :

  • Hydrolysis of the sulfonamide group occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) in biological assays .

Thermal Stability :

  • Decomposition above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

Solubility :

  • Low aqueous solubility (logP ~2.5) necessitates DMSO or PEG-400 as co-solvents in in vitro studies .

Q. Experimental Adjustments :

  • Lyophilize for long-term storage.
  • Conduct stability-indicating HPLC assays to monitor degradation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer:
SAR strategies focus on modifying substituents to optimize target binding:

Pyrrolidinone Modifications :

  • Replacing the 5-oxo group with thioamide reduces metabolic instability but may lower solubility .

Ethoxyphenyl Substituents :

  • Para-ethoxy enhances lipophilicity and membrane permeability. Meta-substitution (e.g., 3-fluoro) improves target selectivity in enzyme inhibition .

Sulfonamide Variations :

  • Pyridine vs. benzene sulfonamide alters π-π stacking with aromatic residues in enzyme active sites .

Q. Table: SAR Observations

DerivativeModificationBiological Activity (IC₅₀)
Parent CompoundNone10 µM (Enzyme X)
Derivative A3-Fluoro phenyl5 µM (Improved selectivity)
Derivative BThioamide pyrrolidinone15 µM (Lower solubility)

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:

Standardized Assay Conditions :

  • Use identical cell lines (e.g., HEK293 for receptor binding) and buffer systems .

Dose-Response Validation :

  • Repeat experiments with 10-point dilution series to confirm EC₅₀/IC₅₀ values .

Orthogonal Assays :

  • Correlate enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) .

Case Study :
Inconsistent IC₅₀ values for kinase inhibition were resolved by controlling ATP concentrations (1 mM vs. 10 mM) across labs .

Advanced: What crystallographic methods are used to determine the compound’s structure?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software is the gold standard:

Data Collection :

  • Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

Structure Solution :

  • SHELXT for direct methods or SHELXD for dual-space algorithms .

Refinement :

  • SHELXL refines anisotropic displacement parameters and H-atom positions .

Q. Key Metrics :

ParameterValue
R-factor< 0.05
Resolution0.8 Å
Space GroupP2₁/c

Advanced: How do molecular docking studies predict interactions with target enzymes?

Methodological Answer:
Docking workflows integrate computational and experimental

Protein Preparation :

  • Retrieve crystal structures (e.g., PDB ID: 3ERT) and optimize hydrogen bonding networks .

Q. Validation :

  • Compare docking scores (ΔG) with experimental IC₅₀ values. A correlation coefficient (R²) > 0.7 indicates reliability .

Advanced: How to address solubility challenges in pharmacological assays?

Methodological Answer:
Improve solubility without compromising activity:

Formulation Adjustments :

  • Use cyclodextrin complexes or nanoemulsions to enhance aqueous solubility .

Prodrug Design :

  • Introduce phosphate esters at the pyrrolidinone oxygen, hydrolyzed in vivo .

Co-Solvent Systems :

  • 10% DMSO + 5% Cremophor EL in PBS balances solubility and cytotoxicity .

Q. Table: Solubility Enhancements

StrategySolubility (mg/mL)Bioavailability (%)
Native Compound0.110
Cyclodextrin Complex2.535
Nanoemulsion5.050

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.